AEG-41174
Description
Overview of Small Molecule Inhibitors in Chemical Biology
Small molecule inhibitors play a crucial role in contemporary chemical biology research. These molecules, typically with a molecular weight below 1000 Daltons, can selectively interact with biological macromolecules, such as proteins, to modulate their function mdpi.com. By perturbing the activity of specific targets, small molecules serve as powerful tools to dissect complex biological pathways, understand disease mechanisms, and validate potential therapeutic targets oreilly.commdpi.com. Unlike genetic methods, small molecules offer advantages such as rapid action, dose-dependent effects, and reversibility, allowing for precise temporal control over protein function in cellular systems oreilly.commdpi.com. The discovery and optimization of small molecule inhibitors have been a long-standing focus in drug discovery, and they continue to be invaluable probes for elucidating biological functions oreilly.comnih.gov.
Historical Context of AEG-41174 Discovery and Initial Characterization
This compound is a chemical compound that emerged in the context of research into targeted therapies, particularly for hematological malignancies. It is also known by other identifiers, including LS-104 and UNII-T669M1395I ontosight.ai. The compound was initially developed by Aegera Bio-Therapeutics mdpi.compatsnap.compatsnap.com. Its chemical structure is characterized by a pentadienamide backbone featuring specific substitutions, including a cyano group, a dihydroxyphenyl moiety, and a phenylmethyl group, with a (2E,4E) configuration of the double bonds ontosight.ai. Initial characterization identified this compound as a small molecule tyrosine kinase inhibitor hodoodo.commedkoo.com. Notably, it was characterized as a non-ATP-competitive inhibitor mdpi.comhodoodo.commedkoo.com.
Significance of this compound in Advancing Molecular Pharmacology
The significance of this compound in advancing molecular pharmacology stems from its activity against key kinases implicated in various diseases, particularly cancers. Research indicated that this compound targets therapeutically relevant kinases, including Janus kinase 2 (JAK2), breakpoint cluster region-Abelson (Bcr-Abl), and FMS-like tyrosine kinase 3 (FLT3) patsnap.comhodoodo.commedkoo.com. These kinases are involved in critical cellular processes such as proliferation, survival, and differentiation, and their dysregulation is associated with the development and progression of certain cancers, including leukemia and myeloproliferative neoplasms mdpi.compatsnap.comnih.gov.
Detailed research findings highlighted this compound's biological effects. Studies demonstrated that this compound could induce apoptosis in cells positive for the JAK2V617F mutation, a common mutation found in myeloproliferative disorders mdpi.comoncompass.pl. Furthermore, it was shown to inhibit JAK2 autophosphorylation and the phosphorylation of downstream signaling targets mdpi.com. This compound also exhibited the ability to inhibit the proliferation of leukemic cells expressing FLT3 and induce cytotoxic effects in these cells patsnap.com. The compound's mechanism as a non-ATP-competitive inhibitor of JAK2 was of particular interest, representing a distinct approach compared to many other kinase inhibitors mdpi.comoncompass.pl.
The investigation of this compound progressed to Phase I clinical trials for hematological malignancies patsnap.comhodoodo.commedkoo.comnih.govbiomolther.org. While the compound's development was later discontinued (B1498344) patsnap.compatsnap.com, its study provided valuable insights into the potential of targeting JAK2, Bcr-Abl, and FLT3 with small molecules and contributed to the understanding of kinase inhibition in the context of these diseases. The data generated during its research and early clinical development phases contribute to the broader knowledge base in molecular pharmacology and targeted cancer therapy.
Detailed Research Findings:
| Target Kinase | Observed Effect | Relevant Findings |
| JAK2 | Apoptosis induction in JAK2V617F-positive cells | Potent induction of apoptosis in murine hematopoietic Ba/F3 cells expressing JAK2V671F mdpi.comoncompass.pl. |
| JAK2 | Inhibition of JAK2 autophosphorylation and downstream targets | Inhibition observed in JAK2V671F-positive cells mdpi.com. |
| JAK2 | Inhibition potency (cell-free kinase assay) | IC50 value estimated at 1500 nM mdpi.com. |
| FLT3 | Inhibition of proliferation and induction of cytotoxic effects in leukemic cells | Demonstrated in FLT3 expressing leukemic cells in vitro patsnap.com. |
| FLT3 | Inhibition of FLT3-ITD phosphorylation and downstream targets | Inhibition observed via immunoblot and phosphoprotein-FACS analysis patsnap.com. |
| Bcr-Abl | Apoptosis stimulant; Inhibitor | Listed as an apoptosis stimulant and Bcr-Abl inhibitor in the context of cancer/leukaemia in Phase I trials nih.gov. |
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AEG41174; AEG 41174; AEG-41174; NONE |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Aeg 41174
Chemical Synthesis Pathways of AEG-41174
Detailed, specific chemical synthesis pathways for this compound were not extensively available in the surveyed literature. However, general synthetic strategies for related 2-cyano-2,4-pentadienamide structures provide insight into potential routes for the synthesis of this compound.
Based on the structure of this compound, likely synthetic strategies would involve the construction of the 2,4-pentadienamide backbone and the introduction of the specific substituents: the cyano group at the 2-position, the 3,4-dihydroxyphenyl moiety at the 5-position, and the phenylmethyl (benzyl) group on the amide nitrogen.
Related synthetic methods for 2-cyano-2,4-pentadienamides have been reported. For instance, the preparation of 2-cyano-5-(dimethylamine) base-3-methyl-2,4-pentadienamide involves using a dimethylamine-substituted butanone and propanedinitrile as raw materials, reacting in the presence of a catalyst. This suggests that a similar approach could be employed for this compound, potentially utilizing a substituted benzaldehyde (B42025) or a precursor that forms the dihydroxyphenyl moiety at the 5-position, a compound providing the cyanoacetamide or a related synthon for the 2-cyano-pentadienamide core, and benzylamine (B48309) for the amide portion.
Another related compound, (2E,4E)-N-[2-[4-(diphenyl methoxy)-1-piperidinyl]ethyl]-5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienamide, also features the (2E,4E)-2,4-pentadienamide core with a substituted phenyl moiety at the 5-position. The synthesis of such compounds typically involves Horner-Wadsworth-Emmons reactions or Knoevenagel condensations to form the conjugated double bonds of the pentadienamide system, followed by or preceded by the attachment of the various functional groups.
While specific intermediates for this compound synthesis were not detailed, the synthesis of related pentadienamides suggests that key intermediates would likely include compounds containing the partially formed conjugated system and protected or masked versions of the dihydroxyphenyl moiety and the cyano group. Formation of the amide bond would also involve coupling of a pentadienoic acid derivative or equivalent with benzylamine.
The (2E,4E) configuration of the double bonds in the pentadienamide chain is explicitly defined for this compound nih.govontosight.ai. Achieving this specific stereochemistry is critical for the compound's structure and likely its biological activity. Synthetic routes to such conjugated systems often require careful control of reaction conditions, such as the choice of catalyst, solvent, and temperature, to favor the formation of the desired E,E isomer over other possible stereoisomers (E,Z, Z,E, or Z,Z) nih.gov. While the specific methods for controlling the stereochemistry in this compound synthesis were not found, typical strategies for controlling stereochemistry in the synthesis of conjugated dienes include directed reactions and optimization of reaction parameters to achieve high stereoselectivity.
Structural Features Pertinent to Biological Activity
The structural features of this compound are directly related to its reported biological activity as a kinase inhibitor sigmaaldrich.commit.edu. The molecule can be dissected into several key moieties that likely contribute to its interaction with biological targets.
The central 2,4-pentadienamide backbone provides a conjugated system that is relatively rigid and planar in the (2E,4E) configuration nih.govontosight.ai. This extended pi system can participate in various molecular interactions, including pi-pi stacking with aromatic amino acid residues in protein binding pockets. The amide functional group within the backbone can act as both a hydrogen bond donor and acceptor, facilitating interactions with the target enzyme.
The cyano group is a polar functional group that can act as a hydrogen bond acceptor and can also be involved in van der Waals interactions. Its electron-withdrawing nature can influence the electronic distribution across the conjugated system.
The dihydroxyphenyl moiety , specifically a catechol structure (1,2-dihydroxyphenyl), is a prominent feature. Catechols are known to chelate metal ions and can participate in hydrogen bonding as both donors and acceptors. This moiety's presence suggests potential interactions with metal ions often found in enzyme active sites or the ability to engage in strong polar interactions within a binding pocket. Related compounds with dihydroxyphenyl groups have shown various biological activities, including effects on enzymatic pathways.
The phenylmethyl (benzyl) group attached to the amide nitrogen is a relatively bulky, lipophilic, and aromatic substituent. This group can contribute to binding affinity through hydrophobic interactions and pi-pi stacking with aromatic residues in the target protein. The position and orientation of this group, influenced by the (2E,4E) stereochemistry of the backbone, would play a role in fitting into the specific architecture of the kinase binding site.
The combination and precise arrangement of these moieties on the (2E,4E)-pentadienamide scaffold are crucial for the compound's ability to selectively interact with and inhibit kinases like JAK2 and Bcr-Abl sigmaaldrich.commit.edu. While specific structure-activity relationship studies for this compound were not found, the presence of these functional groups aligns with features commonly found in kinase inhibitors, which often utilize hydrogen bonding, hydrophobic, and pi-pi interactions to achieve high affinity and selectivity for their targets.
Conformational Analysis and Stereochemistry (2E,4E configuration)
Conformational analysis is a fundamental aspect of stereochemistry, focusing on the spatial arrangement of atoms in a molecule that can be interconverted by rotation around single bonds quimicaorganica.orgwikipedia.org. The stereochemistry of a molecule, particularly the configuration of double bonds, significantly influences its three-dimensional structure and, consequently, its interactions with biological molecules ontosight.ainih.gov.
For this compound, the (2E,4E) configuration is explicitly stated in its chemical name: 2,4-pentadienamide, 2-cyano-5-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-, (2E,4E)- ontosight.ai. This notation indicates the stereochemistry of the two double bonds within the pentadienamide chain. The "E" designation, according to the Cahn-Ingold-Prelog priority rules, signifies that the higher-priority substituents on each carbon of the double bond are on opposite sides of the double bond quimicaorganica.org.
While detailed research findings specifically on the conformational analysis of this compound were not extensively available in the provided search results, the explicit (2E,4E) designation highlights the importance of this fixed stereochemistry for its biological function ontosight.ai. The precise spatial orientation of the cyano, dihydroxyphenyl, and phenylmethyl groups, as determined by the (2E,4E) configuration of the pentadienamide backbone, will influence how this compound interacts with its biological targets, such as kinases like JAK2 and Bcr-Abl, which it has been shown to inhibit medkoo.commdpi.comnih.gov.
The defined stereochemistry is a critical factor in determining the binding affinity and specificity of a molecule to its target protein quimicaorganica.orgnih.gov. Minor differences in stereochemistry can lead to significantly different biological outcomes quimicaorganica.orgnih.gov. Therefore, the (2E,4E) configuration of this compound is not merely a structural detail but a fundamental characteristic that underpins its ability to engage with specific biological pathways and exert its observed inhibitory effects ontosight.aimedkoo.commdpi.comnih.gov.
Molecular and Cellular Mechanisms of Action of Aeg 41174
Identification and Characterization of Primary Molecular Targets
AEG-41174 has been identified as a tyrosine kinase inhibitor with activity against several therapeutically significant kinases. medkoo.com Research indicates that its primary molecular targets include Janus Kinase 2 (JAK2), Bcr-Abl, and FLT3. medkoo.compatsnap.comnih.govwindows.net
Target Kinase Profiles (e.g., JAK2, Bcr-Abl, FLT3)
Studies have characterized this compound as an inhibitor of JAK2 and Bcr-Abl. medkoo.comnih.govwindows.net It is also noted as a FLT3 inhibitor. patsnap.com These kinases are critical components of signaling pathways that regulate cell growth, differentiation, and survival, and their aberrant activity is frequently associated with various cancers, particularly hematological malignancies. researchgate.netnih.govnih.govnih.govnih.gov
Non-ATP Competitive Inhibition of Janus Kinase 2 (JAK2)
This compound is characterized as a novel, non-ATP competitive inhibitor of JAK2. researchgate.netmdpi.commedkoo.comhodoodo.com Unlike ATP-competitive inhibitors that bind to the ATP-binding site of the kinase, non-ATP competitive inhibitors interact with a different site, potentially offering advantages in terms of selectivity and overcoming certain resistance mechanisms. biomolther.org In a cell-free kinase assay, the IC50 value of LS104 (this compound) for JAK2 was estimated to be 1500 nM. researchgate.netmdpi.com
Here is a table summarizing the target kinases and the IC50 for JAK2:
| Target Kinase | Inhibition Type | IC50 (JAK2, cell-free) |
| JAK2 | Non-ATP Competitive | 1500 nM researchgate.netmdpi.com |
| Bcr-Abl | Inhibitor | Not specified in sources |
| FLT3 | Inhibitor | Not specified in sources |
Downstream Signaling Pathway Modulation
The inhibition of key kinases by this compound leads to the modulation of downstream signaling pathways crucial for cellular function and survival. nih.govwindows.netmedkoo.com
Impact on JAK2 Autophosphorylation and Activation
As a JAK2 inhibitor, this compound impacts JAK2 autophosphorylation, a critical step in its activation. mdpi.comnih.gov Activated JAK2 typically undergoes trans-autophosphorylation on specific tyrosine residues (e.g., Tyr1007 and Tyr1008), which is essential for its kinase activity. mdpi.com LS104 treatment of Jak2V617F positive murine hematopoietic Ba/F3 cells resulted in the inhibition of JAK2 autophosphorylation. mdpi.comnih.gov
Regulation of Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT3, STAT5)
The JAK-STAT pathway is a major signaling cascade downstream of JAK kinases, involved in processes like cell division, survival, and differentiation. genome.jpwikipedia.orgthermofisher.comnih.gov JAK activation leads to the phosphorylation of STAT proteins (such as STAT3 and STAT5), which then dimerize, translocate to the nucleus, and regulate gene expression. nih.govgenome.jpwikipedia.orgthermofisher.com Inhibition of JAK2 by this compound is expected to disrupt this process. Studies have shown that LS104 treatment inhibits JAK2 downstream targets in Jak2V617F positive murine hematopoietic Ba/F3 cells. mdpi.comnih.gov Inhibition of JAK2-STAT5 signaling has been shown to induce apoptosis and decrease tumor growth in preclinical models of prostate cancer, emphasizing the importance of targeting this pathway. researchgate.netnih.gov STAT3 and STAT5 are frequently overactive in various cancers, including hematologic tumors. thermofisher.com
Interactions with Other Kinase-Dependent Signaling Cascades
While the primary focus is on JAK2, Bcr-Abl, and FLT3, kinase inhibitors can sometimes interact with or indirectly affect other kinase-dependent signaling cascades. nih.gov The JAK-STAT pathway itself can interact with other pathways, such as the MAP kinase and PI3 kinase pathways, which are also activated downstream of cytokine receptors. genome.jp While specific detailed interactions of this compound with other cascades beyond its primary targets are not extensively detailed in the provided sources, its impact on key kinases like JAK2 and Bcr-Abl suggests potential indirect effects on interconnected signaling networks that rely on these kinases for signal propagation. For instance, Bcr-Abl is a constitutively active tyrosine kinase that drives proliferation and survival in chronic myeloid leukemia (CML) by activating various downstream pathways. takedaoncology.comascentage.com
Cellular Responses to this compound Treatment
Treatment with this compound elicits specific cellular responses, primarily characterized by the induction of apoptosis and the inhibition of pathways critical for cell proliferation and survival. These effects are closely linked to its inhibitory action on target kinases.
Induction of Apoptosis in Sensitive Cell Lines
This compound has been shown to be a potent inducer of apoptosis in certain sensitive cell lines. Specifically, LS104 (this compound) potently induces apoptosis in cells positive for the JAK2V617F mutation. medchemexpress.commdpi.com Studies using Jak2V617F positive murine hematopoietic Ba/F3 cells demonstrated that treatment with LS104 results in apoptosis induction in a dose-dependent manner. mdpi.com Furthermore, LS104 has been reported to induce potent cytotoxic effects in leukemic cells that express FLT3. patsnap.com
Inhibition of Cell Proliferation and Survival Pathways
In addition to inducing apoptosis, this compound inhibits cellular proliferation and affects survival pathways by targeting specific kinases. LS104 inhibits proliferation in FLT3 expressing leukemic cells in vitro. patsnap.com A key mechanism involves the inhibition of JAK2 autophosphorylation and the subsequent disruption of downstream signal transduction. medchemexpress.commdpi.com As a non-ATP-competitive inhibitor of JAK2, Bcr-Abl, and FLT3, this compound interferes with signaling cascades mediated by these kinases. medchemexpress.com The inhibition of JAK2-STAT5 signaling, a pathway downstream of JAK2, has been linked to extensive apoptosis and decreased tumor growth in preclinical models. mdpi.com STAT3, another downstream target of JAK pathways, is known to promote proliferation and inhibit apoptosis, suggesting that inhibition of JAKs by this compound may counteract these pro-survival effects. mdpi.com
Preclinical Pharmacological Characterization of Aeg 41174
In Vitro Pharmacological Profiling
In vitro studies have been conducted to characterize the pharmacological profile of AEG-41174, focusing on its effects on enzyme activity, cellular targets, cell growth, and apoptosis induction in relevant cell models.
Enzyme Inhibition Kinetics via Cell-Free Kinase Assays
Cell-free kinase assays have been utilized to assess the inhibitory activity of this compound against its target kinases. This compound (LS104) has been shown to inhibit JAK2 kinase activity in vitro. nih.gov This inhibition is described as non-ATP-competitive. medchemexpress.comnih.gov The half-maximal inhibitory concentration (IC50) value for LS104 against JAK2 in a cell-free kinase assay was estimated to be 1500 nM. medchemexpress.commdpi.comnih.govresearchgate.net In addition to JAK2, this compound is also reported to target Bcr-Abl and FLT3 kinases. patsnap.commedkoo.commedchemexpress.commedchemexpress.commedchemexpress.eu
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Kinase | Inhibition Type | IC50 (nM) | Assay Type |
| This compound (LS-104) | JAK2 | Non-ATP-competitive | 1500 | Cell-free kinase |
| This compound (LS-104) | Bcr-Abl | Non-ATP-competitive | Not specified | Cell-free kinase |
| This compound (LS-104) | FLT3 | Non-ATP-competitive | Not specified | Cell-free kinase |
Cellular Target Engagement Assays
Cellular studies have provided evidence of this compound engaging its targets within a cellular context. Treatment of JAK2V617F-positive cells with LS104 resulted in the inhibition of JAK2 autophosphorylation and its downstream targets. medchemexpress.comnih.govnih.gov Similarly, in FLT3 expressing leukemic cells, inhibition of phosphorylation of FLT3-ITD and its downstream targets was demonstrated through immunoblot and phosphoprotein-FACS analysis. patsnap.comashpublications.orgnih.gov These findings indicate that this compound is capable of engaging and inhibiting the activity of its target kinases within living cells.
Growth Inhibitory Activity in Relevant Cell Models
This compound (LS104) has demonstrated inhibitory effects on the growth of relevant cancer cell models. In vitro, it inhibits proliferation in FLT3 expressing leukemic cells. patsnap.comashpublications.orgnih.gov Furthermore, LS104 strongly inhibited the cytokine-independent growth of endogenous erythroid colonies isolated from patients with JAK2V617F-positive myeloproliferative disorders (MPD) in vitro. medchemexpress.comnih.gov Importantly, there was no significant effect observed on the growth of myeloid colonies obtained from normal controls. nih.gov
Table 2: In Vitro Growth Inhibitory Activity
| Cell Model | Relevant Mutation/Expression | Effect of this compound (LS-104) |
| FLT3 expressing leukemic cells | FLT3 expression/mutation | Inhibits proliferation |
| Endogenous erythroid colonies (patient-derived) | JAK2V617F | Strongly inhibits growth |
| Myeloid colonies (normal controls) | Wild-type | No significant effect |
Apoptosis Induction Studies in Cell Culture
Studies in cell culture have shown that this compound can induce apoptosis in cancer cells. LS104 induces potent cytotoxic effects in FLT3 expressing leukemic cells in vitro. patsnap.comashpublications.orgnih.gov Treatment of JAK2V617F-positive cells with LS104 resulted in a dose-dependent induction of apoptosis. medchemexpress.comnih.govnih.gov Research also indicates that combining LS104 with chemotherapeutic agents markedly enhanced cytotoxic effects. patsnap.comnih.gov Specifically, combination treatment using LS104 plus an ATP-competitive JAK2 inhibitor led to synergistically increased apoptosis in JAK2V617F-positive cells. nih.gov
Table 3: In Vitro Apoptosis Induction
| Cell Model | Relevant Mutation/Expression | Effect of this compound (LS-104) | Combination Effects |
| FLT3 expressing leukemic cells | FLT3 expression/mutation | Induces potent cytotoxic effects; Induces apoptosis | Enhanced cytotoxic effects with chemotherapeutic agents |
| JAK2V617F-positive cells | JAK2V617F | Dose-dependent apoptosis induction | Synergistically increased apoptosis with ATP-competitive JAK2 inhibitor |
In Vivo Efficacy Studies in Non-Human Models
Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in non-human models, particularly those relevant to hematological malignancies.
Murine Models for Hematological Malignancies (e.g., Leukemia, Myeloproliferative Disorders)
This compound (LS104) was developed with potential applications for the treatment of leukemia and MPD. medchemexpress.com Preclinical studies have indicated that this compound has shown antitumor activity in murine models. patsnap.comresearchgate.net It has been tested in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm. researchgate.net One study noted limited efficacy for BMS-911543 in a murine model of JAK2 V617F MPN, but another source mentions LS104 treatment in a murine model of human AML prolonged survival of mice. mdpi.comresearchgate.net
Table 4: In Vivo Efficacy in Murine Models
| Model Type | Relevant Mutation/Disease | Observed Efficacy |
| Murine models for hematological malignancies (general mention) | Not specified | Shown antitumor activity. researchgate.net |
| Murine model of human AML | Not specified | Prolonged survival of mice. mdpi.com |
| Murine model of Janus kinase 2 V617F myeloproliferative neoplasm | JAK2V617F MPN | Tested, with one study noting limited efficacy for a different compound in this model. researchgate.net |
Efficacy in Solid Tumor Preclinical Models (e.g., Prostate Cancer, Melanoma)
Preclinical investigations into the efficacy of this compound in solid tumor models, such as prostate cancer and melanoma, are not extensively detailed in the available search results. This compound is primarily noted for its inhibitory activity against JAK2 and Bcr-Abl. ontosight.aichem960.com While Bcr-Abl is predominantly associated with chronic myeloid leukemia (CML), the JAK2-STAT pathway is implicated in the progression of various solid tumors, including prostate cancer. chem960.comsigmaaldrich.com Studies utilizing preclinical models of prostate cancer have demonstrated that inhibiting JAK2-STAT5 signaling can lead to apoptosis and decreased tumor growth. chem960.com The activation of STAT3, a downstream target of JAK kinases, has also been observed in advanced prostate cancer and is associated with promoting proliferation and inhibiting apoptosis in prostate cancer cell lines. chem960.com
For melanoma, this compound is listed as a compound being investigated, categorized as an apoptosis stimulant and Bcr-Abl inhibitor, and is noted as being in Phase I clinical trials for "Cancer, leukaemia". nih.gov While melanoma is a solid tumor, the provided information does not include specific preclinical efficacy data for this compound in melanoma models. Preclinical research in melanoma models often focuses on various therapeutic strategies, including immunotherapy and targeted therapies, and involves assessing tumor growth, metastasis, and immune responses. However, the specific impact of this compound on these parameters in preclinical melanoma models was not found in the provided information.
Pharmacodynamic Biomarker Assessment in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial indicators used in preclinical studies to assess a drug's biological effect on its target and downstream pathways. These biomarkers help establish a link between drug exposure and biological response, providing insights into the drug's mechanism of action and potential efficacy. Common types of PD biomarkers include changes in protein modification (such as phosphorylation), enzyme activity, and the expression levels of target proteins or downstream effectors.
While the importance of PD biomarker assessment in preclinical drug development is well-established, specific data regarding the pharmacodynamic biomarkers assessed for this compound in preclinical models were not found in the analyzed search results. Given that this compound targets JAK2 and Bcr-Abl kinases ontosight.aichem960.com, potential pharmacodynamic biomarkers could theoretically include the phosphorylation status of JAK2, Bcr-Abl, and their downstream signaling molecules, such as STAT proteins (e.g., STAT3 and STAT5), which are key components of pathways affected by these kinases. chem960.comsigmaaldrich.com Changes in the expression or activity of proteins involved in proliferation, survival, and apoptosis pathways regulated by JAK2 and Bcr-Abl could also serve as relevant PD biomarkers. However, it is important to note that these are inferences based on the known targets of this compound and not reported preclinical data from the search results.
Comparative Analysis with Other Kinase Inhibitors in Preclinical Settings
This compound functions as a kinase inhibitor, specifically targeting JAK2 and Bcr-Abl. ontosight.aichem960.com Kinase inhibitors represent a significant class of targeted therapies in cancer treatment. Comparative preclinical analysis of novel kinase inhibitors with existing agents is valuable for understanding their relative potency, selectivity, and potential advantages.
The available search results provide limited direct preclinical comparative analysis of this compound with other specific kinase inhibitors, particularly within the context of solid tumor models like prostate cancer or melanoma. Comparisons found primarily relate to its activity against JAK2 in cell-free assays or in the context of hematologic malignancies. For instance, in a cell-free kinase assay, LS104 (this compound) demonstrated an IC50 value of 1500 nM for JAK2. chem960.com This value can be compared to the IC50 values of other JAK2 inhibitors, such as WP-1066 (2.3 µM), AG490/Tyrphostin B42 (10 µM), and Tofacitinib, although these comparisons are often presented in the context of their development for hematologic conditions.
Structure Activity Relationship Sar and Lead Optimization of Aeg 41174
Elucidation of Key Pharmacophores for Target Binding
The chemical structure of AEG-41174 features a pentadienamide backbone with a cyano group, a dihydroxyphenyl moiety, and a phenylmethyl group. ontosight.ai These functional groups and structural elements likely constitute key pharmacophores responsible for binding to the target kinases, JAK2 and FLT3. The dihydroxyphenyl group, for instance, could be involved in hydrogen bonding or other polar interactions within the kinase binding site. The pentadienamide system and the phenylmethyl group could contribute through hydrophobic interactions or pi-pi stacking with aromatic residues in the target protein. Identifying the specific interactions of each of these moieties with the binding site is fundamental to understanding the compound's activity.
Impact of Stereochemistry on Potency and Selectivity
Design and Synthesis of this compound Analogues and Derivatives
The process of lead optimization involves the design and synthesis of analogues and derivatives of the lead compound to improve its properties. rsc.orgresearchgate.net For this compound, this would involve creating compounds with modifications to the pentadienamide backbone, the cyano group, the dihydroxyphenyl moiety, or the phenylmethyl group. These modifications could include altering the position or nature of substituents, changing the linker regions, or exploring isosteric replacements. The goal is to synthesize a library of related compounds to explore the SAR systematically. While the specific details of the synthesis of this compound analogues are not provided, the general strategies for designing and synthesizing natural product analogues and structural analogues of known drugs involve diversifying the parent structure via substructure replacements and utilizing robust synthetic routes. rsc.orgresearchgate.netsioc-journal.cn
Strategies for Optimizing Biological Activity and Potency
Optimizing the biological activity and potency of this compound would involve evaluating the synthesized analogues in relevant biological assays, such as cell-free kinase assays or cell-based proliferation/apoptosis assays. patsnap.commdpi.com Based on the activity data of the analogues, the SAR can be refined, providing insights into which structural modifications lead to improved potency or selectivity. Strategies for optimization typically include:
Modifying substituents: Altering the electronic or steric properties of groups on the aromatic rings or the pentadienamide backbone.
Exploring different linkers: Changing the length or flexibility of the chains connecting the key pharmacophores.
Isosteric replacements: Substituting functional groups with others of similar size and shape but different electronic properties.
Rigidification or conformational constraint: Introducing rings or double bonds to limit the molecule's flexibility and pre-organize it for optimal binding.
Improving pharmacokinetic properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) characteristics, although this falls outside the strict scope of SAR focusing solely on target binding and potency.
Based on the information available, it is not possible to generate a detailed scientific article on the chemical compound “this compound” that adheres to the provided outline. The search results indicate that this compound is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting kinases such as JAK2 and Bcr-Abl medkoo.com. It has been noted to be in a Phase 1 clinical trial for hematological malignancies medkoo.com. However, there is a significant lack of publicly available scientific literature and research data specifically detailing advanced research methodologies such as computational studies, high-throughput screening, or proteomic and transcriptomic profiling for this compound.
The provided outline requires in-depth, scientifically accurate content for sections and subsections including:
Advanced Research Methodologies Applied to Aeg 41174
Proteomic and Transcriptomic Profiling in Response to AEG-41174
Without specific research findings, data tables, and detailed methodologies applied directly to this compound, any attempt to generate the requested article would result in speculation and would not meet the required standards of scientific accuracy and adherence to the specified compound. General information about the advanced research methodologies themselves is available but cannot be contextually and accurately applied to this compound without dedicated studies on this compound.
Therefore, this request cannot be fulfilled at this time due to the absence of the necessary detailed research information about this compound in the public domain.
Translational Research Perspectives and Future Directions for Aeg 41174
Potential Therapeutic Applications in Cancer Biology
AEG-41174 was explored for its potential in treating various cancers, with a particular emphasis on blood cancers due to its molecular targets wikipedia.orgnih.gov.
Role in Leukemia and Myeloproliferative Neoplasms
This compound (LS104) was specifically developed for the treatment of leukemia and myeloproliferative disorders (MPD) researchgate.netinvivochem.cnnih.gov. Research indicated its activity against key targets involved in these diseases.
In acute myeloid leukemia (AML), LS104 targets FLT3 nih.gov. Activating mutations in FLT3 are prevalent, occurring in approximately one-third of AML cases, making it an attractive therapeutic target nih.gov. In vitro studies demonstrated that LS104 could inhibit the proliferation and induce potent cytotoxic effects in leukemic cells expressing FLT3 nih.gov. Mechanistically, it was shown to inhibit the phosphorylation of FLT3-ITD and its downstream signaling targets nih.gov.
LS104 also functions as a non-ATP-competitive small-molecule inhibitor of JAK2, exhibiting potent induction of apoptosis in cells positive for the JAK2V617F mutation nih.govresearchgate.netinvivochem.cnnih.govscribd.com. The JAK2V617F mutation is commonly found in the majority of patients with BCR-ABL-negative myeloproliferative disorders nih.govinvivochem.cn. In preclinical studies, LS104 strongly inhibited the cytokine-independent growth of endogenous erythroid colonies derived from patients with JAK2V617F-positive MPD in vitro, while showing no significant effect on the growth of myeloid colonies obtained from normal controls nih.gov.
Based on these preclinical findings, a phase I clinical trial was initiated to investigate LS104 in patients with refractory/relapsed hematologic malignancies nih.gov.
Challenges in Preclinical Model Predictive Efficacy and Translational Science
Translational science, which aims to bridge the gap between basic research and clinical application, faces several inherent challenges that can impact the development of compounds like this compound. A significant challenge lies in the predictive efficacy of preclinical models fishersci.comwikipedia.org. There is a recognized gap and disparity between findings in animal models and the pathology observed in human diseases, which can limit the ability of these models to accurately predict optimal therapeutic interventions wikipedia.org.
Enhancing the reliability of preclinical models requires rigorous study design, comprehensive evaluations, and the effective utilization of biomarkers wikipedia.org. A nuanced understanding of the specific neuropathology of each model, its fidelity to the human disease it aims to mimic, and its inherent limitations is crucial for the accurate interpretation of preclinical findings and successful translation to clinical settings wikipedia.org. Furthermore, fostering effective interdisciplinary collaboration among scientists, clinicians, and other experts is essential but can also present challenges that need to be addressed for successful translational research idrblab.net. Understanding the biological mechanisms underlying a potential clinical application is also necessary for rational therapeutic design fishersci.com.
Strategies for Overcoming Potential Resistance Mechanisms
While the provided information does not extensively detail resistance mechanisms specifically to this compound, it does highlight strategies involving combinations with LS104 that could potentially be employed to overcome or enhance treatment response in the context of resistance or to improve initial efficacy.
Preclinical studies demonstrated that combining LS104 with chemotherapeutic agents markedly enhanced cytotoxic effects nih.gov. This suggests that synergistic interactions could be leveraged to improve outcomes.
Synergistic Combinations with Other Therapeutic Modalities
Evidence from in vitro studies indicates that LS104 can act synergistically with other therapeutic agents. Specifically, the combination of LS104 with chemotherapeutic agents resulted in markedly enhanced cytotoxic effects nih.gov. Furthermore, combining LS104 with an ATP-competitive JAK2 inhibitor led to synergistically increased apoptosis in JAK2V617F-positive cells nih.gov. These findings suggest that combination therapies involving this compound could offer improved efficacy compared to monotherapy in certain hematologic malignancies.
Identification of Novel Biomarkers for Response and Resistance
The identification of biomarkers is a critical aspect of translational research, aiding in personalized cancer therapies and predicting response or resistance to treatment mdpi.comharvard.edunih.gov. For diseases targeted by this compound, such as myeloid neoplasms and leukemia, genetic testing for mutations in genes like JAK2 and FLT3 is already important for diagnosis and guiding treatment selection unifiedpatents.com.
In the context of prostate cancer, where the JAK2-Stat5 pathway is relevant, JAK2-Stat5 activity has been identified as a predictor of progression and recurrence researchgate.netnih.gov.
Computational approaches have also played a role in identifying potential biomarkers and drug candidates. In melanoma, a computational study predicted this compound as a potential drug candidate and identified genes such as AURKA, CCNE1, APEX2, and EXOC8 as potential orchestrators of immune microenvironment remodeling during malignant transformation bioinformation.netncpsb.org.cn. These genes represent potential novel biomarkers, although their validation in preclinical models is needed ncpsb.org.cn. It is important to distinguish these potential biomarkers identified in the context of computational prediction for solid tumors from the established genetic markers in hematologic malignancies targeted by this compound. Additionally, the gene AEG-1 (MTDH), distinct from the compound this compound, has been discussed as a potential prognostic immune biomarker in various cancers, including oral squamous cell carcinoma, correlating with prognosis and immune infiltration neobioscience.commdpi.com.
Identifying robust predictive and resistance biomarkers for this compound would be crucial for identifying patient populations most likely to benefit from treatment and for developing strategies to overcome or prevent the emergence of resistance.
Unexplored Biological Activities and Target Pathways
While this compound has been identified as an inhibitor of JAK2 and Bcr-Abl, and has shown activity against FLT3 nih.govpatsnap.commedkoo.commdpi.com, its full spectrum of biological activities and potential target pathways may extend beyond these established interactions. The chemical structure of this compound, with its pentadienamide backbone and specific substitutions, suggests the potential for interaction with various proteins or enzymes involved in cellular proliferation and survival pathways ontosight.ai. Compounds with similar structures have been explored for their ability to inhibit kinases or interfere with signaling pathways critical for disease progression ontosight.ai.
Deep learning approaches in drug-target interaction prediction have identified this compound as having potential binding affinity to KLC4 (Kinesin Light Chain 4) frontiersin.org. This predicted interaction with KLC4, a component of the kinesin motor protein complex involved in intracellular transport, suggests a potentially unexplored biological activity and target pathway for this compound frontiersin.org. Further research is needed to validate this predicted interaction and investigate its functional consequences.
The involvement of JAK2-STAT5 signaling in inducing enzalutamide-resistant prostate cancer growth in preclinical models highlights the importance of targeting this pathway for advanced prostate cancer therapy mdpi.comresearchgate.net. While this compound has shown inhibitory activity against JAK2, its specific effects and potential therapeutic value in prostate cancer, particularly in the context of enzalutamide (B1683756) resistance, represent an area for further exploration.
Persistent JAK-STAT3 signaling is implicated in various aspects of tumorigenesis, including tumor-intrinsic and extrinsic effects, angiogenesis, immune cell infiltration, and metastasis nih.gov. Given this compound's activity against JAK2, a key component of the JAK-STAT pathway, further investigation into its effects on STAT3 signaling and its broader impact on the tumor microenvironment could reveal additional biological activities and target pathways.
Emerging Research Frontiers for this compound and Analogues
Emerging research frontiers for this compound and its analogues involve exploring its potential in a wider range of malignancies and investigating combination therapies. While this compound has been primarily studied in the context of hematological malignancies like leukemia and myeloproliferative disorders due to its activity against Bcr-Abl and JAK2 nih.govpatsnap.commedkoo.commdpi.com, its potential in solid tumors warrants further investigation. The prediction of this compound binding to KLC4, identified through deep learning in a study focused on melanoma, suggests a potential role in solid tumor contexts frontiersin.org. Validating such predicted targets in preclinical models is a crucial next step researchgate.net.
The development of resistance to targeted therapies is a significant challenge in cancer treatment biomolther.org. Investigating how this compound or its analogues could be used in combination with existing therapies to overcome or prevent resistance is an important research frontier. For instance, combining LS104 with chemotherapeutic agents has shown enhanced cytotoxic effects in preclinical studies patsnap.com. Exploring combinations with other targeted agents or immunotherapies could yield synergistic effects.
Research into analogues of this compound could lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties. Structural modifications to the pentadienamide backbone or its substitutions could result in novel compounds with altered biological activities or targeting profiles ontosight.ai. Patent literature may contain information on such analogues and their potential applications google.comgoogle.com.
Furthermore, leveraging advanced computational approaches, such as topological network analysis and deep learning, can aid in identifying novel targets and predicting the efficacy of this compound and its analogues in different cancer types nih.govfrontiersin.orgresearchgate.net. These approaches can help prioritize research directions and potentially uncover previously unrecognized therapeutic opportunities. Future studies should focus on validating computationally predicted targets in robust preclinical models and exploring the potential of network-based biomarkers for patient stratification and early detection frontiersin.orgresearchgate.net.
Interactive Data Table: Predicted Drug-Target Binding Score for this compound
| Drug Name | Target | CNN_CNN_DAVIS | Morgan_CNN_DAVIS | MPNN_CNN_DAVIS | Daylight_AAC_DAVIS | Morgan_AAC_DAVIS | CNN_CNN_BindingDB | Morgan_CNN_BindingDB |
| This compound | KLC4 | 4.97 | 5.08 | 10.47 | 5.06 | 5.24 | 6.65 | 6.36 |
Data extracted from a deep learning-based drug-target interaction prediction study frontiersin.org. Note: The values represent predicted binding scores across different models.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for synthesizing and characterizing AEG-41174 in academic research?
- Methodological Answer : Follow established synthesis protocols from peer-reviewed literature, ensuring purity validation via HPLC (≥98%) and structural confirmation using NMR and mass spectrometry. For novel synthetic routes, document reaction conditions (e.g., temperature, catalysts) and characterize intermediates at each step. Include reproducibility checks through independent replication by lab peers .
Q. How should researchers design in vitro experiments to evaluate this compound’s biological activity?
- Methodological Answer : Use dose-response assays (e.g., IC50 determination) with appropriate controls (vehicle, positive/negative controls). Select cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer cell lines for antiproliferative studies). Validate results via triplicate runs and statistical tests (e.g., ANOVA with post-hoc analysis) to ensure robustness .
Q. What are the best practices for conducting a literature review on this compound’s pharmacological properties?
- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with combined search terms (e.g., “this compound” AND “pharmacokinetics” OR “mechanism of action”). Prioritize primary sources and meta-analyses. Critically evaluate methodologies in existing studies for biases, such as unvalidated assays or small sample sizes .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be resolved?
- Methodological Answer : Perform comparative analysis of experimental variables (e.g., cell line specificity, dosage ranges, assay conditions). Use orthogonal validation methods (e.g., CRISPR knockdowns to confirm target engagement). Apply meta-analytical frameworks to assess heterogeneity in published datasets, addressing variables like batch effects or statistical power .
Q. What strategies are effective for optimizing this compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies to modify functional groups affecting solubility or metabolic stability. Use in silico tools (e.g., molecular docking, ADMET predictors) to prioritize derivatives. Validate in vivo using rodent models with pharmacokinetic sampling (Cmax, AUC, half-life) and tissue distribution analyses .
Q. How should researchers design a robust experimental framework to investigate this compound’s off-target effects?
- Methodological Answer : Employ high-throughput screening (e.g., kinase profiling panels, proteome-wide affinity pulldowns). Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify pathways modulated by the compound. Validate findings using CRISPR-Cas9 knockout models of suspected off-target genes .
Data Management & Reproducibility
Q. What steps ensure reproducibility when publishing this compound-related findings?
- Methodological Answer : Provide raw data (e.g., NMR spectra, dose-response curves) in supplementary materials. Document software versions and analysis parameters (e.g., GraphPad Prism settings). Share protocols on repositories like protocols.io . Include positive/negative controls in all experiments to benchmark results .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer : Recalibrate computational models using experimental data (e.g., refining docking scores with IC50 values). Cross-validate with alternative algorithms (e.g., machine learning vs. molecular dynamics). Investigate assay-specific factors (e.g., buffer conditions affecting ligand binding) that may explain gaps .
Ethical & Collaborative Considerations
Q. What ethical guidelines apply to sharing this compound research data in collaborative projects?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo or Figshare. Establish data-sharing agreements outlining authorship contributions and IP rights. Disclose conflicts of interest in publications, particularly if collaborating with industry partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
